N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (also known as GW 501516 or Endurobol) is a synthetic compound that belongs to the family of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, its use as a performance-enhancing drug in the sports industry has gained significant attention in recent years.
Scientific Research Applications
1. Synthesis and Bioevaluation as Antimicrobial Agents
A study on the design and synthesis of new derivatives of pyrrole, including the modification with chlorine, amide, and 1,3-oxazole fragments, highlighted their potential as antimicrobial agents. The use of ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates as a key substrate for further transformation into target compounds, including N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, demonstrated their significant anti-staphylococcus activity and potential in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
2. Role in Synthesis of Derivatives and Molecular Structure Analysis
Research on the synthesis of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a compound closely related to this compound, revealed the production of various derivatives through rearrangements and cyclizations. The study included an extensive analysis of the molecular and crystal structures of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Butlerov Communications, 2019).
3. Exploration in Antitumor Activities
A study on the synthesis and evaluation of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, a compound structurally similar to this compound, showed promising results in antitumor activities. This exploration into the potential antitumor applications of such compounds adds to the understanding of their relevance in medicinal chemistry (Journal of Harbin Medical University, 2012).
4. Application in Dyeing Polyester Fibers and Biological Activities
Another application area of similar compounds is in the synthesis of heterocyclic aryl monoazo organic compounds for dyeing polyester fabrics. The study demonstrated that these compounds, including ones related to this compound, exhibited efficient antioxidant activity, antitumor activity against certain cell lines, and antimicrobial activity against various pathogenic bacteria and fungi, highlighting their potential in biologically active fabrics (Phosphorus, Sulfur, and Silicon and the Related Elements, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to target the hepatocyte growth factor receptor .
Mode of Action
Related compounds have been found to inhibit the hepatocyte growth factor receptor .
Biochemical Pathways
Related compounds have been found to affect the tgf-beta/smad signaling pathway .
Pharmacokinetics
Related compounds have been found to have variable absorption, distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds have been found to have various effects, including inhibiting joint inflammation and cartilage destruction in arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide. For example, the compound chlorpropham, which has a similar structure, is used as a potato sprout suppressant during long-term storage . The distribution of such compounds within the storage environment can be uneven, leading to large variations in residue levels .
properties
IUPAC Name |
N-(3-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFLWVAVRSGQEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.